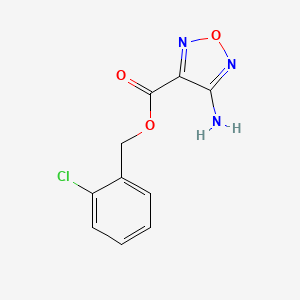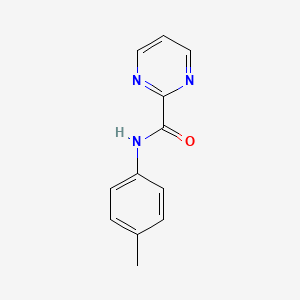![molecular formula C14H23N5O2 B5507673 2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)
2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to the desired complex molecules. For instance, the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can lead to the formation of new pyrano[2,3-d]pyrimidine scaffolds through reactions with various reagents like formamide, formic acid, urea, and others, yielding moderate to high yields of the desired products (El‐Sayed et al., 2021). Similarly, condensation reactions involving ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine can produce 4-amino-substituted pyrimidine derivatives (Kuznetsov et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Heterocyclic Compounds
The chemistry of pyrimidine derivatives has been extensively explored due to their significant biological activities and therapeutic potential. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acids showcases the versatility of pyrimidine derivatives in creating biologically potent molecules with potential therapeutic applications (R. Nandha kumar et al., 2001).
Development of Novel Drugs
Pyrimidine scaffolds have been identified as key precursors for medicinal and pharmaceutical industries, underscoring their broad synthetic applications and bioavailability. The review by Parmar et al. (2023) covers synthetic pathways employed for the development of pyrano[2,3-d]pyrimidine scaffolds, highlighting their application in developing lead molecules for therapeutic use, especially in hybrid catalysts' synthesis (Mehul P. Parmar et al., 2023).
Exploration of Biological Activities
The exploration of enaminoketones and enaminothiones for their utilization in preparing heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives reveals the crucial role of pyrimidine derivatives in synthetic chemistry. These compounds are recognized for their potential anticonvulsant properties and versatility as synthetic intermediates (G. Negri et al., 2004).
Identification of Lead Molecules for CNS Drugs
The identification of functional chemical groups, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity, emphasizes the significance of pyrimidine structures in the discovery of novel therapeutic agents (S. Saganuwan, 2017).
Prophylactic Efficacy against Organophosphate Exposure
Research on reversible cholinesterase inhibitors for pretreatment against organophosphate exposure has shown the prophylactic efficacy of compounds, highlighting the potential of pyrimidine derivatives in developing broad-spectrum prophylactic agents (D. Lorke & G. Petroianu, 2018).
Eigenschaften
IUPAC Name |
2-(ethylamino)-N-(3-morpholin-4-ylpropyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-2-15-14-17-10-12(11-18-14)13(20)16-4-3-5-19-6-8-21-9-7-19/h10-11H,2-9H2,1H3,(H,16,20)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMGZQOXRUJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)
![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)





![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)